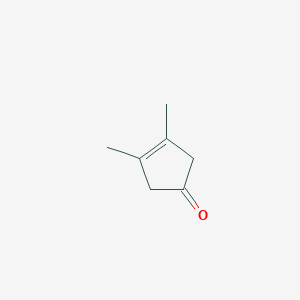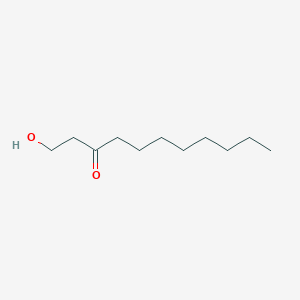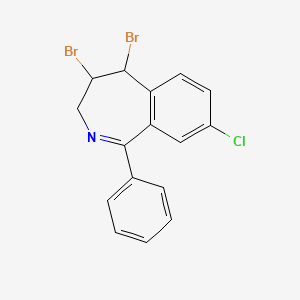
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine is a complex organic compound that belongs to the benzazepine class of chemicals This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a dihydrobenzazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a benzazepine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzazepine derivatives, while oxidation can produce benzazepine oxides.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-Dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine include other benzazepine derivatives with different substituents, such as:
- 4,5-Dichloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
- 4,5-Dibromo-1-phenyl-4,5-dihydro-3H-2-benzazepine
- 8-Chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
81078-28-6 |
|---|---|
Molekularformel |
C16H12Br2ClN |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4,5-dibromo-8-chloro-1-phenyl-4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C16H12Br2ClN/c17-14-9-20-16(10-4-2-1-3-5-10)13-8-11(19)6-7-12(13)15(14)18/h1-8,14-15H,9H2 |
InChI-Schlüssel |
BWULMTQSOPRCFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


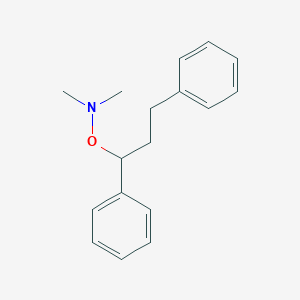

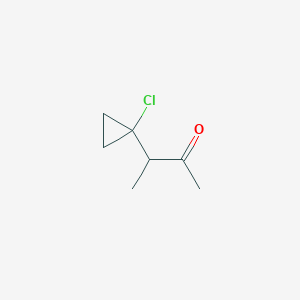
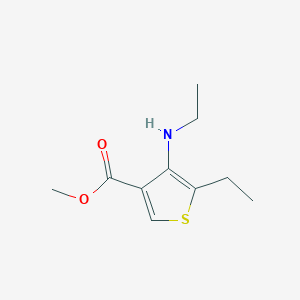
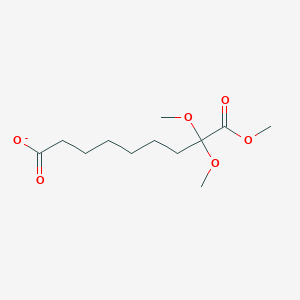
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
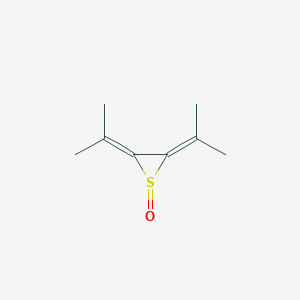
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)

